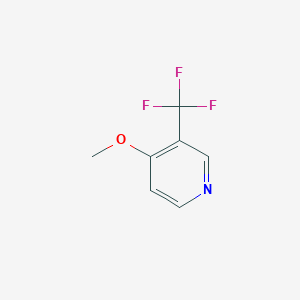

4-Methoxy-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

4-Methoxy-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene . Another method includes the metalation reaction to prepare trifluoromethylpyridyllithiums . Additionally, cyclocondensation reactions involving key trifluoromethyl-containing building blocks can also be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methoxy group at position 4 can undergo nucleophilic substitution under specific conditions. For example:

-

Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane converts the methoxy group to a hydroxyl group, yielding 4-hydroxy-3-(trifluoromethyl)pyridine . This intermediate can further react with alkyl halides or acyl chlorides to form ethers or esters.

-

Replacement with Amines : In the presence of sodium amide (NaNH₂) and ammonia, the methoxy group can be displaced by amines, producing 4-amino-3-(trifluoromethyl)pyridine derivatives.

Table 1: Nucleophilic Substitution Conditions and Outcomes

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the pyridine ring at positions 5 and 6 for electrophilic attacks, though the trifluoromethyl group’s electron-withdrawing nature moderates reactivity:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at position 5, forming 4-methoxy-5-nitro-3-(trifluoromethyl)pyridine .

-

Halogenation : Bromination with N-bromosuccinimide (NBS) in acetonitrile yields 5-bromo-4-methoxy-3-(trifluoromethyl)pyridine.

Table 2: Electrophilic Substitution Reactions

Cross-Coupling Reactions

The introduction of halogens (e.g., bromine at position 5) enables transition metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O, biaryl derivatives are synthesized.

-

Buchwald-Hartwig Amination : Palladium catalysts facilitate coupling with primary/secondary amines to form C–N bonds.

Table 3: Cross-Coupling Reaction Parameters

| Coupling Type | Catalyst/Base | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF | 5-Bromo-4-methoxy-3-(trifluoromethyl) | 5-Aryl-4-methoxy-3-(trifluoromethyl) | 80–90 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 5-Bromo derivative + morpholine | 5-Morpholino-4-methoxy-3-(trifluoromethyl) | 70 |

Oxidation and Reduction

-

Oxidation of Methoxy Group : Strong oxidants like KMnO₄ convert the methoxy group to a carbonyl, yielding 4-oxo-3-(trifluoromethyl)pyridine.

-

Reduction of Pyridine Ring : Hydrogenation over Raney Ni reduces the pyridine ring to piperidine, though the trifluoromethyl group remains intact.

Radical Reactions

The trifluoromethyl group participates in radical-mediated C–H functionalization. Under UV light with di-tert-butyl peroxide (DTBP), position 2 undergoes alkylation with alkanes .

Complexation and Coordination Chemistry

The nitrogen lone pair facilitates coordination with metal centers (e.g., Ru, Pd) to form catalysts for hydrogenation or C–C bond-forming reactions .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Herbicides and Pesticides

The trifluoromethylpyridine derivatives, including 4-Methoxy-3-(trifluoromethyl)pyridine, have been extensively utilized in the development of herbicides and pesticides. The introduction of the trifluoromethyl group significantly improves the herbicidal activity against various weed species. For instance, Fluazifop-butyl, the first commercialized derivative, has shown effectiveness in controlling grass weeds in cereal crops like wheat .

Table 1: Key Agrochemical Products Containing Trifluoromethylpyridine Derivatives

| Compound Name | Active Ingredient | Application Area | Market Approval Year |

|---|---|---|---|

| Fluazifop-butyl | 4-(Trifluoromethyl)pyridine | Herbicide for cereals | 1980 |

| Fluazinam | This compound | Fungicide | 1999 |

| Bimiralisib | 2-Amino-4-(trifluoromethyl)pyridine | Cancer treatment | Clinical Trials |

Pharmaceutical Applications

Drug Development

The unique structure of this compound allows it to serve as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as dual orexin receptor agonists, which may help treat conditions like narcolepsy . Moreover, compounds containing this moiety are undergoing clinical trials for their efficacy in treating various diseases, including cancer.

Case Study: Bimiralisib

Bimiralisib (PQR309) is a notable example where this compound serves as an essential building block. It is being developed as a phosphoinositide 3-kinase inhibitor with promising results in targeting cancer cells .

Table 2: Pharmaceutical Compounds Derived from Trifluoromethylpyridine

| Compound Name | Target Disease | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Bimiralisib | Cancer | PI3K/mTOR inhibition | Phase II Trials |

| Icenticaftor | Cystic Fibrosis | CFTR potentiation | Clinical Trials |

| Various TFMP Derivatives | Multiple (e.g., infections) | Antimicrobial activity | Under Investigation |

Mechanistic Insights

The biological activities associated with this compound derivatives can be attributed to the unique electronic properties imparted by the trifluoromethyl group. This modification enhances lipophilicity and metabolic stability, making these compounds more effective in biological systems .

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it effective in various applications. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to specific biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Methoxy-3-(trifluoromethyl)pyridine include other trifluoromethyl-substituted pyridines, such as 3-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine .

Uniqueness

This compound is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly valuable in various scientific and industrial applications .

Biologische Aktivität

4-Methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the mechanisms, effects, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group. The trifluoromethyl group enhances its electron-withdrawing properties, which can significantly influence its chemical behavior and biological activity. This unique structure imparts distinct reactivity, making it valuable in various biological contexts.

This compound interacts with specific molecular targets, including proteins and nucleic acids. The trifluoromethyl group is known to enhance binding affinity to these targets, potentially modulating the activity of enzymes and receptors. This modulation can lead to various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 15.3 µM to 29.1 µM against breast cancer cell lines MDA-MB453 and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10 | MDA-MB453 | 29.1 |

| 11 | MCF-7 | 15.3 |

This suggests that structural variations in the pyridine derivatives can drastically influence their anticancer properties.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Research indicates that certain derivatives effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group appears to enhance this activity, contributing to its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. One study reported that derivatives of this compound showed significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin .

Case Studies

- Anticancer Efficacy : A series of experiments evaluated the cytotoxic effects of various derivatives on ovarian and breast cancer cell lines. Results indicated that modifications in substituents led to enhanced cytotoxicity with minimal toxicity to non-cancerous cells .

- Antimicrobial Screening : In vitro tests were conducted on multiple bacterial strains, revealing that specific derivatives had potent bacteriostatic effects against both gram-positive and gram-negative bacteria. The findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold .

Eigenschaften

IUPAC Name |

4-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-2-3-11-4-5(6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMORMIUMBXJQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285285 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-70-9 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.